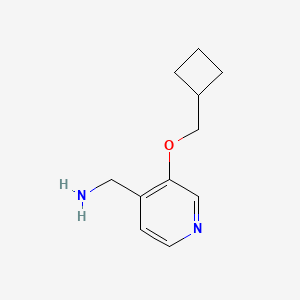
(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine
Overview
Description
“(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 15 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 ether(s) (aromatic) and 1 Pyridine(s) .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research on similar heterocyclic Schiff bases highlights their potential as anticonvulsant agents. These compounds, synthesized through condensation reactions, showed protective effects in seizure models, indicating their utility in developing new therapeutic agents (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating pyridine-derived methanamine ligands have been investigated for their photocytotoxic properties and potential in cellular imaging. These complexes exhibit remarkable activity in red light, making them candidates for photoactivated cancer therapy (Basu et al., 2014).
Catalytic Applications
The use of pyridinyl methanamine derivatives in catalysis has been explored, with unsymmetrical NCN′ and PCN pincer palladacycles showing good activity and selectivity in various reactions. This demonstrates the compound's potential in catalysis, particularly in processes where palladium catalysts are employed (Roffe et al., 2016).
Enhanced Cellular Uptake
Further research into iron(III) complexes of pyridoxal Schiff base and modified dipicolylamines, including those related to pyridinyl methanamines, has shown enhanced cellular uptake and significant photocytotoxicity. This suggests potential applications in targeted cancer therapies (Basu et al., 2015).
Methane Monooxygenases Models
Diiron(III) complexes of tridentate 3N ligands, resembling the structure of interest, serve as functional models for methane monooxygenases. These studies aim to mimic the enzyme's ability to hydroxylate alkanes, providing insights into developing new catalytic processes for methane activation (Sankaralingam & Palaniandavar, 2014).
properties
IUPAC Name |
[3-(cyclobutylmethoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-6-10-4-5-13-7-11(10)14-8-9-2-1-3-9/h4-5,7,9H,1-3,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSKXAVLQHYGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



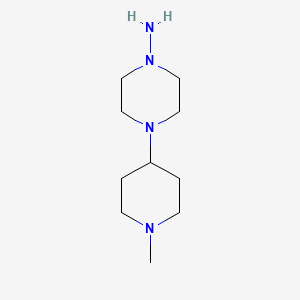
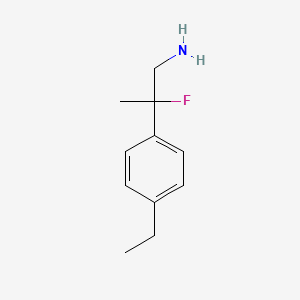
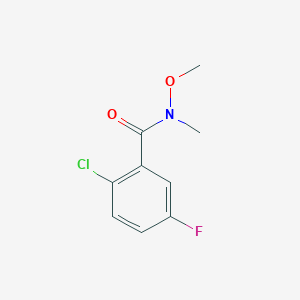
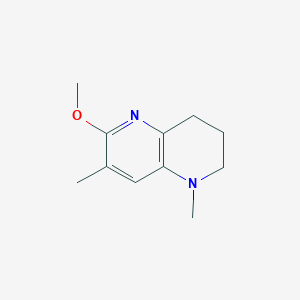
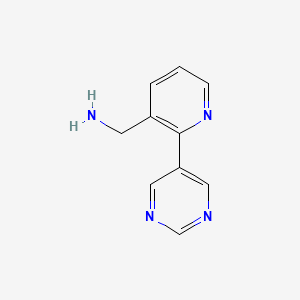
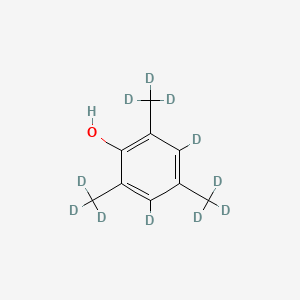
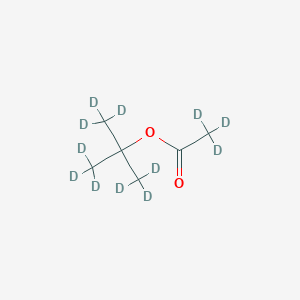
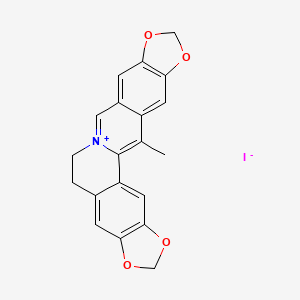
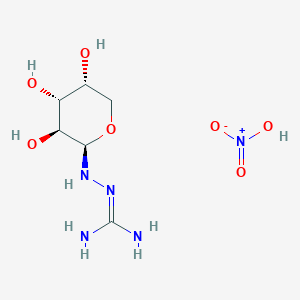
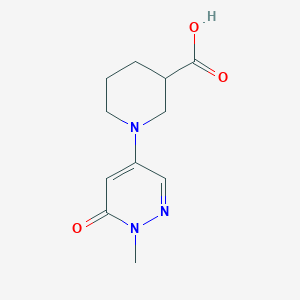
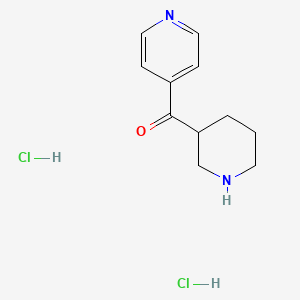
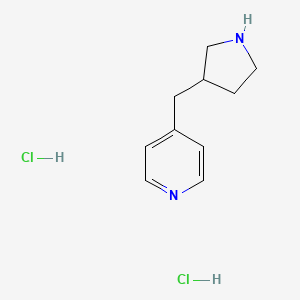
![N-(pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472770.png)
![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride](/img/structure/B1472772.png)